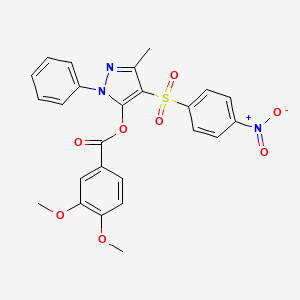![molecular formula C20H27N5O B2693471 N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415523-45-2](/img/structure/B2693471.png)
N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide” is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a carboxamide group. Compounds with such structures are often explored for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine and pyrimidine moieties with the carboxamide group using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through temperature control, solvent selection, and catalyst use.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes, often using continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Interact with cell surface receptors, altering signal transduction pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethylphenyl)-4-aminopiperidine-1-carboxamide
- N-(3,4-dimethylphenyl)-4-(6-methylpyrimidin-4-yl)piperidine-1-carboxamide
Uniqueness
- Structural Features : The presence of both a piperidine ring and a pyrimidine moiety makes it unique.
- Pharmacological Potential : Its specific structure may confer unique binding properties and biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-5-6-17(11-15(14)2)23-20(26)25-9-7-18(8-10-25)24(4)19-12-16(3)21-13-22-19/h5-6,11-13,18H,7-10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUJQVGWKYOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2693391.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2693394.png)

![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)


![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)
